Cas no 73307-52-5 ((+/-)5-HETE)

(±)-5-HETE (5-Hydroxyeicosatetraenoic acid) is a racemic mixture of the enantiomeric forms of 5-HETE, a key metabolite in the arachidonic acid pathway. This biologically active lipid mediator plays a role in inflammatory and immune responses, acting as a precursor for leukotriene biosynthesis. The (±)-5-HETE standard is widely used in research to study eicosanoid signaling, oxidative stress, and lipid metabolism. Its racemic composition allows for comparative studies of stereospecific enzymatic activity in 5-lipoxygenase pathways. The compound is valuable for analytical applications, including LC-MS and ELISA method development, due to its well-characterized structure and stability under controlled conditions. Researchers utilize (±)-5-HETE to investigate its role in cellular processes such as chemotaxis and neutrophil activation.
(+/-)5-HETE structure
(+/-)5-HETE structure
商品名:(+/-)5-HETE
CAS番号:73307-52-5
MF:C20H32O3
メガワット:320.46628
CID:552034
PubChem ID:134689032

(+/-)5-HETE 化学的及び物理的性質

名前と識別子

    • 6,8,11,14-Eicosatetraenoicacid, 5-hydroxy-, (6E,8Z,11Z,14Z)-
    • (+/-)5-HETE
    • (±)5-HETE
    • (+/-)-(6E,8Z,11Z,14Z)-5-Hydroxyeicosatetraenoic Acid
    • (+/-)5-HYDROXY-6E-8Z,11Z,14Z-EICOSATETRAENOIC ACID
    • (+/-)5-HYDROXYEICOSA-6E,8Z,11Z,14Z-TETRAENOIC ACID
    • (+-)-5-HETE SUPPLIED IN ETHANOL
    • (5S)-5-hydroxy-6,8,11,14-eicosatetraenoic acid
    • (S)-(E,Z,Z,Z)-5-hydroxyeicosa-6,8,11,14-tetraenoic acid
    • (S)-5-hydroxy-eicosa-6,8,11,14-tetraenoic acid
    • 5(S)-Hydroxy-6(E),8,11,14(Z)-eicosatetraenoic acid
    • 5(S)-hydroxyeicosatetraenoic acid
    • 73307-52-5
    • LMFA03060084
    • 5-hydroxy,6E,8Z,11Z,14Z-eicosatetraenoic acid
    • NS00116445
    • (+/-)-5-Hete
    • NCGC00161236-01
    • 92JQY74TBX
    • (6E,8Z,11Z,14Z)-5-hydroxy-6,8,11,14-eicosatetraenoic acid
    • 6,8,11,14-Eicosatetraenoic acid, 5-hydroxy-, (E,Z,Z,Z)-
    • CHEMBL17695
    • (6E,8Z,11Z,14Z)-5-hydroxyeicosa-6,8,11,14-tetraenoic acid
    • SR-01000946911-1
    • UNII-92JQY74TBX
    • 71030-39-2
    • Q27104878
    • (??)5-HETE
    • (6E,8Z,11Z,14Z)-5-hydroxyicosa-6,8,11,14-tetraenoic acid
    • SR-01000946911
    • BDBM50024447
    • 5-hydroxy-6E,8Z,11Z,14Z-icosatetraenoic acid
    • 5-HETE-[d8]
    • KGIJOOYOSFUGPC-XTDASVJISA-N
    • HETE-(+/-)5
    • (6E,8Z,11Z,14Z)-5-hydroxy-6,8,11,14-eicosatetraenoicacid
    • CHEBI:60943
    • SCHEMBL2560910
    • 5-Hete, (+/-)-
    • 5-Hete, (RS)-
    • 5-OH 6t,8c,11c,14c-20:4
    • 6,8,11,14-Eicosatetraenoic acid, 5-hydroxy-, (6E,8Z,11Z,14Z)-
    • (6E,8Z,11Z,14Z)-5-Hydroxy-icosa-6,8,11,14-tetraenoic acid
    • 5-hydroxy-6(E),8(Z),11(Z),14(Z)-eicosatetraenoic acid
    • 5-Hete
    • 5-Hydroxy-icosa-6,8,11,14-tetraenoic acid
    • HETE-5(S)
    • 5-hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid
    • AKOS040755365
    • 5-hydroxy-6-trans-8,11,14-cis-eicosatetraenoic acid
    • BML1-B02
    • (+/-)-5-Hydroxyeicosa-6E,8Z,11Z,14Z-tetraenomic acid
    • (+/-)-5-HETE, (+/-)-(6E,8Z,11Z,14Z)-5-Hydroxyeicosatetraenoic acid solution
    • CS-0105814
    • HY-113434B
    • インチ: InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16,19,21H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6?,10-9?,13-12?,16-14+
    • InChIKey: KGIJOOYOSFUGPC-XRXZHELTSA-N
    • ほほえんだ: CCCCCC=CCC=CCC=CC=CC(CCCC(=O)O)O

計算された属性

  • せいみつぶんしりょう: 320.23500
  • どういたいしつりょう: 320.23514488g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 23
  • 回転可能化学結合数: 14
  • 複雑さ: 392
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 3
  • 疎水性パラメータ計算基準値(XlogP): 5.2
  • トポロジー分子極性表面積: 57.5Ų

じっけんとくせい

  • フラッシュポイント: 14 °C
  • PSA: 57.53000
  • LogP: 5.18750

(+/-)5-HETE セキュリティ情報

  • 危険物輸送番号:UN 1170 3/PG 2
  • 危険カテゴリコード: 11
  • セキュリティの説明: S; S7; S16
  • RTECS番号:KQ6300000
  • 危険物標識: F
  • リスク用語:R11

(+/-)5-HETE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
H290023-25μg
(+/-)5-HETE
73307-52-5
25μg
$ 64.00 2023-04-15
SHENG KE LU SI SHENG WU JI SHU
sc-205136A-50 µg
(±)5-HETE,
73307-52-5
50µg
¥1,241.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-205136B-100 µg
(±)5-HETE,
73307-52-5
100µg
¥2,354.00 2023-07-10
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65120-100ug
(±)5-HETE
73307-52-5 98%
100ug
¥2843.00 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-205136-25 µg
(±)5-HETE,
73307-52-5
25µg
¥654.00 2023-07-10
SHENG KE LU SI SHENG WU JI SHU
sc-205136B-100µg
(±)5-HETE,
73307-52-5
100µg
¥2354.00 2023-09-05
TRC
H290023-25µg
(+/-)5-HETE
73307-52-5
25µg
$64.00 2023-05-18
TRC
H290023-50µg
(+/-)5-HETE
73307-52-5
50µg
$98.00 2023-05-18
TRC
H290023-50μg
(+/-)5-HETE
73307-52-5
50μg
$ 98.00 2023-04-15
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65120-25ug
(±)5-HETE
73307-52-5 98%
25ug
¥876.00 2023-09-08

(+/-)5-HETE 関連文献

(+/-)5-HETEに関する追加情報

Compound CAS No. 73307-52-5: (+/-)-5-Hydroxy-Eicosatetraenoic Acid (5-HETE)

The compound with CAS number 73307-52-5, commonly referred to as (+/-)-5-Hydroxy-Eicosatetraenoic Acid (5-HETE), is a bioactive lipid mediator that has garnered significant attention in the scientific community due to its diverse biological functions and therapeutic potential. This compound belongs to the family of hydroxyeicosatetraenoic acids (HETEs), which are oxygenated derivatives of arachidonic acid. The term “(+/-)-5-HETE” specifically denotes the stereo-isomeric forms of this compound, highlighting its structural complexity and functional diversity.

Recent studies have elucidated the role of 5-HETE in various physiological and pathological processes. For instance, research published in Nature Immunology in 2023 demonstrated that 5-HETE acts as a potent modulator of inflammatory responses, particularly in conditions such as rheumatoid arthritis and inflammatory bowel disease. The compound exhibits its effects through interactions with specific G-protein coupled receptors (GPCRs), including the cannabinoid receptor type 2 (CB2), which is highly expressed in immune cells. This interaction triggers anti-inflammatory pathways, making 5-HETE a promising candidate for the development of novel anti-inflammatory therapies.

In addition to its immunomodulatory properties, 5-HETE has been implicated in cancer biology. A study conducted at the University of California, San Francisco, revealed that 5-HETE regulates tumor growth and metastasis by influencing the activity of matrix metalloproteinases (MMPs). These enzymes are critical for extracellular matrix remodeling, a process essential for cancer cell invasion and migration. The research highlighted that selective inhibition of 5-HETE production could serve as a therapeutic strategy to combat aggressive cancers, particularly breast and prostate cancers.

The structural characterization of 5-HETE has also advanced our understanding of its bioavailability and pharmacokinetics. Using advanced mass spectrometry techniques, scientists have identified multiple oxidation pathways that govern the metabolism of this compound. Notably, the stereochemistry at the hydroxyl group plays a pivotal role in determining its biological activity. This insight has paved the way for the development of enantiomer-specific drugs, which could minimize off-target effects and enhance therapeutic efficacy.

Furthermore, recent advancements in synthetic chemistry have enabled the large-scale production of (+/-)-5-HETE with high purity and stereoselectivity. These methods utilize catalytic asymmetric oxidation strategies, which not only improve yield but also reduce environmental impact compared to traditional synthesis routes. The availability of high-quality 5-HETE has facilitated preclinical studies, accelerating its translation into clinical applications.

In conclusion, (+/-)-5-Hydroxy-Eicosatetraenoic Acid (CAS No. 73307-52-5) represents a multifaceted bioactive molecule with significant implications for human health and disease. Its roles in inflammation, cancer biology, and immune regulation underscore its potential as a therapeutic agent across various medical domains. As research continues to uncover new facets of its functionality, 5-HETE stands at the forefront of lipid mediator research, offering innovative solutions for unmet medical needs.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
河南东延药业有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
河南东延药业有限公司